2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide
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Overview
Description
2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide is a chemical compound with the molecular formula C7H7Br2NS.BrH. It is a derivative of thienopyridine, characterized by the presence of bromine atoms at the 2 and 3 positions of the tetrahydrothieno[3,2-c]pyridine ring system.
Preparation Methods
The synthesis of 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide typically involves the bromination of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine. The reaction is carried out using bromine or a bromine source under controlled conditions to ensure selective bromination at the desired positions. Industrial production methods may involve the use of automated systems to control the reaction parameters, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to remove the bromine atoms.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various catalysts depending on the specific reaction conditions. The major products formed from these reactions depend on the nature of the substituents introduced and the reaction conditions employed.
Scientific Research Applications
2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cardiovascular diseases and cancer.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms play a crucial role in enhancing the binding affinity and specificity of the compound towards its targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide can be compared with other thienopyridine derivatives, such as:
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: This compound lacks the bromine atoms and has different chemical reactivity and biological activity.
2,3-Dichloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: The presence of chlorine atoms instead of bromine alters the compound’s properties and applications.
2,3-Dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This compound is similar but does not include the hydrobromide salt, affecting its solubility and stability.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydrobromide salt, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NS.BrH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDABRWDMRPYKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1SC(=C2Br)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Br3NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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